4-(2-chloro-6-fluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(2-chloro-6-fluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-6-fluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. The process may start with the preparation of the 2-chloro-6-fluorophenyl and 7-(thiophen-2-yl)-1,4-thiazepan-4-yl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenating agents, thionyl chloride, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound 4-(2-chloro-6-fluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-chloro-6-fluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be investigated for its potential biological activity. The presence of the thiazepane ring suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its unique combination of aromatic and heterocyclic structures makes it a versatile candidate for material science research.
Mechanism of Action
The mechanism of action of 4-(2-chloro-6-fluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the thiazepane ring suggests that it could form stable complexes with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-6-fluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanol: Similar structure but with an alcohol group instead of a carbonyl group.
(2-Chloro-6-fluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)amine: Similar structure but with an amine group instead of a carbonyl group.
(2-Chloro-6-fluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfone: Similar structure but with a sulfone group instead of a carbonyl group.
Uniqueness
The uniqueness of 4-(2-chloro-6-fluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane lies in its specific combination of functional groups and ring structures
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNOS2/c17-11-3-1-4-12(18)15(11)16(20)19-7-6-14(22-10-8-19)13-5-2-9-21-13/h1-5,9,14H,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXZQQMINPXARL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.